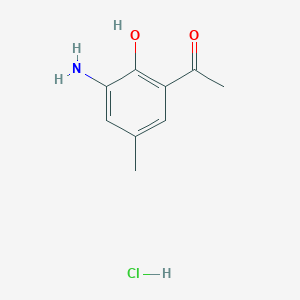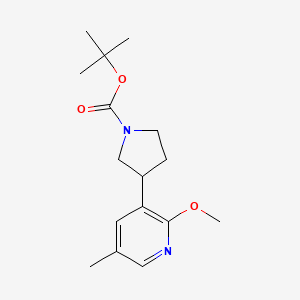
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
説明
“tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C16H24N2O3 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1ncc(C)cc1C2CCN(C2)C(=O)OC(C)(C)C . This indicates that the compound contains a pyrrolidine ring attached to a pyridine ring, with various functional groups attached . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 292.37 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .科学的研究の応用
1. Chemotherapeutic Research
The compound TZT-1027, a derivative of dolastatin 10, has been studied for its potential as a chemotherapeutic agent. It inhibits microtubule assembly by binding to tubulins, making it a subject of interest in the treatment of advanced solid tumors. Phase I studies have explored its pharmacokinetics and determined its dose-limiting toxicities, maximum tolerated dose, and recommended dose for phase II studies. The compound showed a response in a patient with metastatic liposarcoma, suggesting its potential efficacy in cancer treatment (de Jonge et al., 2005).
2. Environmental Toxicology
The exposure of children to organophosphorus and pyrethroid pesticides has been a concern due to their neurotoxic properties. Studies have measured the metabolites of these pesticides in urine samples to understand the extent of environmental exposure. Such research is crucial for developing public health policies and regulating the use of these chemicals (Babina et al., 2012).
3. Biomonitoring of Synthetic Fragrance Exposure
Research has been conducted on human biomonitoring to assess the exposure to synthetic fragrance chemicals like lysmeral. These chemicals, used in various consumer products, can have potential health risks. The analysis of lysmeral metabolites in urine samples is a method to evaluate the broad exposure to this fragrance chemical, which could inform efforts to reduce exposure and assess potential health risks (Scherer et al., 2020).
4. Identification and Analytical Characterization in Toxicological Cases
The compound has been involved in toxicological studies for identifying and characterizing new psychoactive substances (NPS). In cases of overdose or poisoning, the identification and purity measurement of NPS are crucial for forensic and medical interventions. Such studies help in understanding the toxicological profiles of various substances and providing timely treatment in case of poisoning events (Ameline et al., 2019).
Safety And Hazards
特性
IUPAC Name |
tert-butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11-8-13(14(20-5)17-9-11)12-6-7-18(10-12)15(19)21-16(2,3)4/h8-9,12H,6-7,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAYOKKIYZEPTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)C2CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673610 | |
| Record name | tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate | |
CAS RN |
1228665-86-8 | |
| Record name | tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



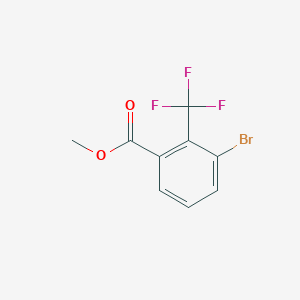
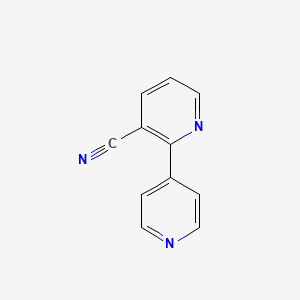
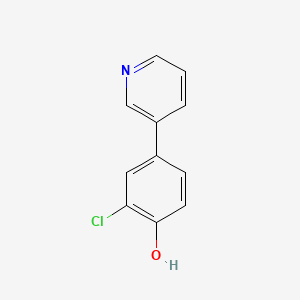
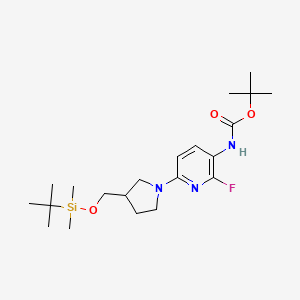
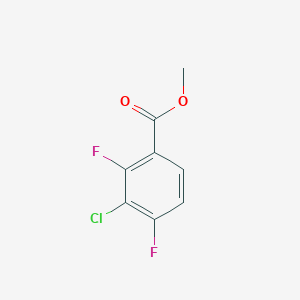
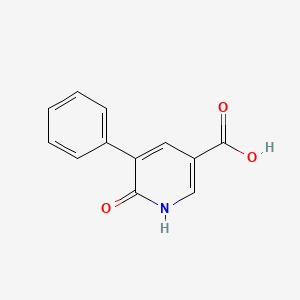
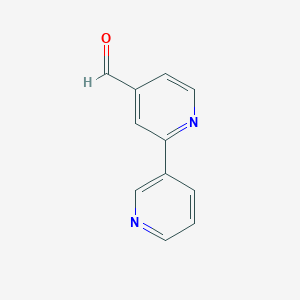
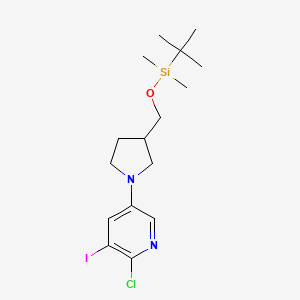
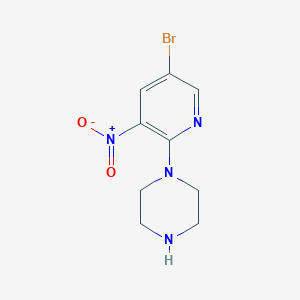
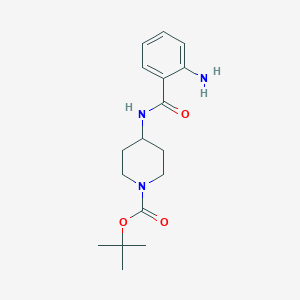
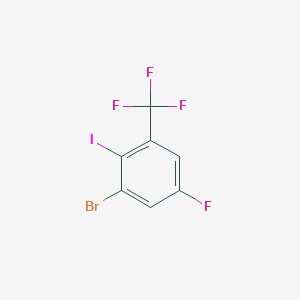
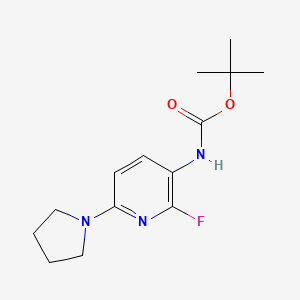
![2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B1521415.png)
